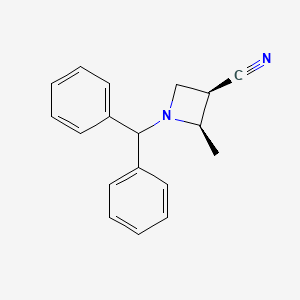

cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile

Description

cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a diphenylmethyl group at position 1, a methyl group at position 2, and a nitrile (-CN) moiety at position 3. Key identifiers include:

- CAS Number: 2007919-84-6 (listed in ) and 159651-60-2 (for its hydroxyl analog, ).

- Molecular Weight: ~251.3 g/mol (calculated).

- Synonyms: cis-3-Cyano-1-(diphenylmethyl)-2-methylazetidine, MolPort-044-813-413 ().

The compound’s nitrile group confers reactivity and polarity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis. Storage recommendations include sealing in dry conditions at 2–8°C to prevent degradation ().

Properties

IUPAC Name |

(2R,3R)-1-benzhydryl-2-methylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3/t14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCNLDUDKXUUDF-RHSMWYFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile typically involves the reaction of diphenylmethylamine with a suitable azetidine precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with an azetidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in an inert atmosphere.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted azetidines.

Scientific Research Applications

The compound cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile (CAS No. 2007919-84-6) is a member of the azetidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its scientific research applications, focusing on its role in drug development and synthesis.

Ketohexokinase Inhibition

Recent studies have identified compounds similar to this compound as potential inhibitors of ketohexokinase, an enzyme implicated in fructose metabolism. This inhibition may have therapeutic implications for conditions such as metabolic syndrome and diabetes, where fructose metabolism plays a critical role .

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its azetidine structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it can be transformed into other azetidine derivatives that exhibit antitumor or anti-inflammatory properties .

Pharmaceutical Development

Due to its unique structural features, this compound is being explored for its potential in developing new pharmaceuticals targeting neurological disorders and metabolic diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for treatments related to cognitive dysfunctions and neurodegenerative diseases .

Chemical Synthesis Techniques

Research has documented various synthetic routes for producing this compound, including:

- Nucleophilic Substitution Reactions : Utilized for introducing functional groups at specific positions on the azetidine ring.

- Cyclization Reactions : Employed to form the azetidine structure from simpler precursors, enhancing the efficiency of synthesis in pharmaceutical applications .

Case Study 1: Inhibition of Ketohexokinase

A study demonstrated that derivatives of this compound exhibited significant inhibition of ketohexokinase activity in vitro. This inhibition was linked to decreased fructose-induced lipogenesis in liver cells, suggesting a potential therapeutic pathway for obesity-related metabolic disorders.

Case Study 2: Antitumor Activity

Another investigation focused on a series of azetidine derivatives derived from this compound, revealing promising antitumor activity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs derived from evidence:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Nitrile vs. Hydroxyl: The nitrile group in the target compound increases electrophilicity, enabling participation in nucleophilic addition or cycloaddition reactions. In contrast, the hydroxyl analog () exhibits higher polarity and hydrogen-bonding capacity, influencing solubility in aqueous environments . Reactivity Example: The nitrile may undergo hydrolysis to form carboxylic acids or amides under acidic/basic conditions, whereas the hydroxyl group could be oxidized or serve as a hydrogen-bond donor.

The benzyl and benzyloxymethyl substituents in the silyl ether analog () enhance lipophilicity, favoring membrane permeability in bioactive molecules .

Lumping Strategy for Analog Grouping

As per , compounds with similar core structures (e.g., azetidine rings) but varying substituents may be grouped to predict environmental behavior or synthetic pathways. For instance:

- Degradation Pathways : Nitriles and alcohols may follow distinct oxidation routes, but shared azetidine ring cleavage mechanisms (e.g., ring-opening via acid catalysis) could be studied collectively .

Biological Activity

Cis-1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a four-membered azetidine ring, which contributes to its unique biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in diseases such as diabetes and cancer.

- Neuroprotective Effects : Preliminary studies suggest that this compound might have protective effects on neuronal cells, indicating potential use in neurodegenerative diseases.

Anticancer Activity

A study highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 7.0 µM against HeLa cells, outperforming cisplatin (11.4 µM) in terms of potency . This suggests that this compound could be a promising candidate for further development in oncology.

Enzyme Inhibition

Inhibition studies have shown that certain azetidine derivatives can effectively inhibit ketohexokinase (KHK), an enzyme implicated in the metabolism of fructose. This inhibition may help mitigate insulin resistance and hepatic steatosis, conditions prevalent in metabolic syndrome .

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are crucial for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.